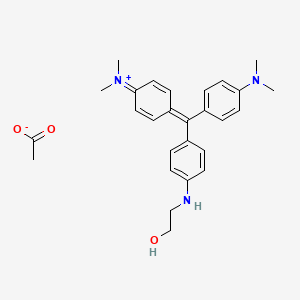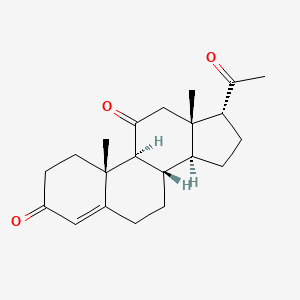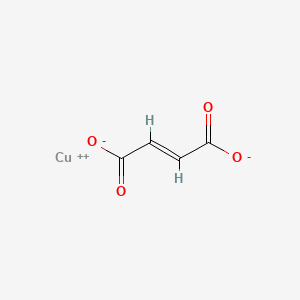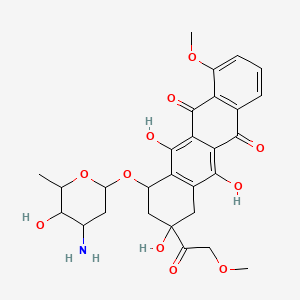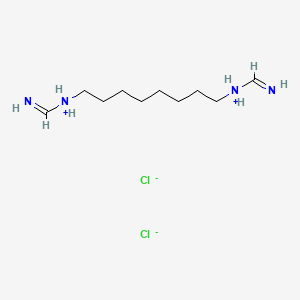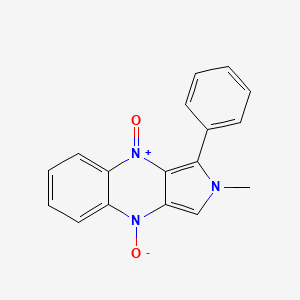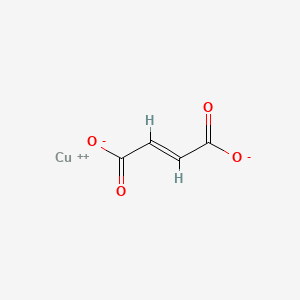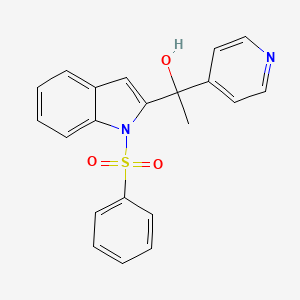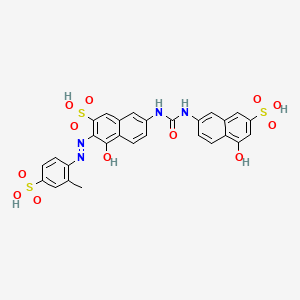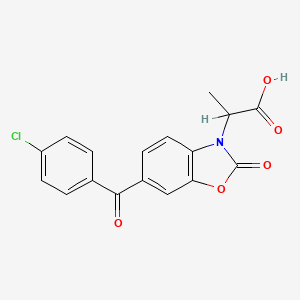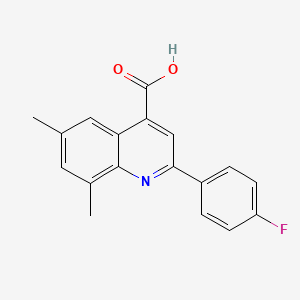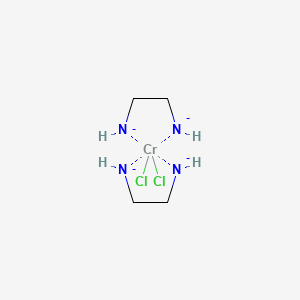
Chromium dl-dichloro(ethylenediamine) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium dl-dichloro(ethylenediamine) chloride is a coordination complex that features chromium as the central metal atom, coordinated with ethylenediamine and chloride ligands. This compound is known for its interesting geometrical isomerism and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium dl-dichloro(ethylenediamine) chloride typically involves the reaction of chromium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:
- Dissolve chromium(III) chloride in water.
- Add ethylenediamine to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool and crystallize the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Chromium dl-dichloro(ethylenediamine) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions with other amines or chloride sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in different coordination complexes with new ligands.
Aplicaciones Científicas De Investigación
Chromium dl-dichloro(ethylenediamine) chloride has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and geometrical isomerism.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mecanismo De Acción
The mechanism by which chromium dl-dichloro(ethylenediamine) chloride exerts its effects involves the coordination of the chromium center with ligands, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other chemical or biological entities.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt as the central metal.
Tetraaquadichlorochromium(III) ion: Another chromium coordination complex with different ligands.
Uniqueness
Chromium dl-dichloro(ethylenediamine) chloride is unique due to its specific ligand arrangement and the resulting geometrical isomerism. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring its various applications in research and industry.
Propiedades
Número CAS |
14240-29-0 |
|---|---|
Fórmula molecular |
C4H12Cl2CrN4-4 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;dichlorochromium |
InChI |
InChI=1S/2C2H6N2.2ClH.Cr/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clave InChI |
ZBWUGWKRABIXFL-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Cr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


